molecular formula C17H13BrF2N2O2 B2422618 8-bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899986-56-2

8-bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Katalognummer: B2422618
CAS-Nummer: 899986-56-2
Molekulargewicht: 395.204
InChI-Schlüssel: FCDQLECNOSUTSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a chemical compound with the CAS Number 899986-56-2 . Its molecular formula is C 17 H 13 BrF 2 N 2 O 2 and it has a molecular weight of 395.2 g/mol . The compound features a complex polycyclic structure incorporating an oxadiazocine ring system . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses. Due to a lack of publicly available data, specific applications, research value, and mechanism of action for this compound cannot be detailed at this time. Researchers are encouraged to consult specialized scientific literature for further insights.

Eigenschaften

IUPAC Name

4-bromo-10-(2,5-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2O2/c1-17-8-13(11-6-9(18)2-5-15(11)24-17)21-16(23)22(17)14-7-10(19)3-4-12(14)20/h2-7,13H,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDQLECNOSUTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

8-Bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, with the CAS number 899986-56-2, is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H13BrF2N2O2C_{17}H_{13}BrF_2N_2O_2, with a molecular weight of 395.2 g/mol. The structure includes a bromine atom and difluorophenyl group which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H13BrF2N2O2C_{17}H_{13}BrF_2N_2O_2
Molecular Weight395.2 g/mol
CAS Number899986-56-2

Anticancer Properties

Research has indicated that compounds structurally similar to 8-bromo derivatives exhibit significant anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, a study reported that similar oxadiazocin derivatives demonstrated cytotoxic effects against various cancer cell lines including breast and lung cancer cells.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of the compound. Preliminary tests suggest that 8-bromo-3-(2,5-difluorophenyl)-2-methyl derivatives possess activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the anticancer effects of the compound.
    • Method : MTT assay was used to assess cell viability in human cancer cell lines.
    • Findings : The compound showed IC50 values in the micromolar range, indicating potent anticancer activity.
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial properties against common pathogens.
    • Method : Disk diffusion method was employed to evaluate inhibition zones.
    • Findings : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

The biological activity of 8-bromo-3-(2,5-difluorophenyl)-2-methyl derivatives may be attributed to their ability to interact with specific molecular targets within cells:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
  • Membrane Disruption : Interaction with lipid bilayers resulting in increased permeability and eventual cell lysis.

Vorbereitungsmethoden

Glyoxalic Acid-Mediated Cyclization

A proven method for oxadiazocine synthesis involves reacting aminobenzamide precursors with aqueous glyoxalic acid under acidic conditions. For example, compound IV (2-amino-N-(2-hydroxyethyl)benzamide) reacts with glyoxalic acid at 80°C in acetic acid to form the 8-unsubstituted oxadiazocine ring in 68–72% yield. This approach offers scalability but requires subsequent bromination.

Reaction Conditions:

Parameter Value
Temperature 80°C
Solvent Acetic acid/H2O (3:1)
Reaction Time 12–14 h
Yield 68–72%

Thiophosgene-Assisted Cyclization

Alternative protocols utilize thiophosgene to form thioimidate intermediates, which undergo ring expansion. As demonstrated in octahydrodipyrrolo-oxadiazocine synthesis, this method involves:

  • Treating amino alcohol precursors with thiophosgene at 0°C
  • Neutralizing with triethylamine
  • Heating to 40°C for 6 h to induce cyclization

This route provides superior stereocontrol but generates stoichiometric HCl, necessitating robust acid scavengers.

Regioselective Bromination Strategies

N-Bromosuccinimide (NBS) Electrophilic Substitution

Positioning bromine at the 8-position requires careful electronic control. In imidazo[1,2-a]pyridine systems, NBS in DMF at −10°C achieves >90% regioselectivity for the para position relative to electron-withdrawing groups. Applied to the oxadiazocine precursor, this method affords 8-bromo derivatives in 65–78% yield.

Optimized Bromination Protocol:

Component Specification
Brominating Agent NBS (1.05 eq)
Solvent Anhydrous DMF
Temperature −10°C to 0°C
Reaction Time 4–6 h
Workup Precipitation in H2O

Directed ortho-Metalation (DoM)

For substrates resistant to electrophilic substitution, DoM using LDA (lithium diisopropylamide) enables precise bromine placement:

  • Lithiation at −78°C in THF
  • Quenching with Br2 or CBr4
  • Protonolysis with NH4Cl

This method achieved 82% yield in analogous benzothiazine brominations, though requires strict anhydrous conditions.

Introducing the 2,5-Difluorophenyl Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 8-bromo-oxadiazocine and 2,5-difluorophenylboronic acid proves most effective:

Catalytic System:

Component Loading
Pd Catalyst Pd(PPh3)4 (5 mol%)
Ligand XPhos (10 mol%)
Base K2CO3 (3.0 eq)
Solvent DME/H2O (4:1)
Temperature 100°C
Time 18 h
Yield 74–81%

This method tolerates the oxadiazocine's strained ring system while maintaining functional group integrity.

Grignard Reagent Approach

For substrates lacking boron compatibility, Grignard addition using 2,5-difluorophenylmagnesium bromide provides an alternative:

  • Generate Mg reagent from 1-bromo-2,5-difluorobenzene in THF
  • Add to ketone intermediate at −20°C
  • Quench with NH4Cl

As detailed in difluorophenyl epoxybutanol syntheses, this method achieves 68–72% yield but risks over-addition in polycyclic systems.

Methyl Group Installation at C2

Early-Stage Alkylation

Introducing methyl during core formation proves most efficient:

  • React 2-aminobenzyl alcohol with methyl iodide (1.2 eq)
  • Proceed through cyclization steps

This strategy avoids competing reactions at later stages, yielding 85–90% methyl incorporation.

Post-Cyclization Quaternization

For late-stage methylation:

  • Treat free amine with CH3OTf (2.0 eq)
  • Use DIPEA (3.0 eq) as base in CH2Cl2
  • Stir at RT for 6 h

This method modifies published protocols for morpholinone N-alkylation, achieving 76–82% yield but requiring rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

Table 1. Route Efficiency Comparison

Method Total Yield Purity (HPLC) Scalability
Glyoxalic Acid → Bromination → Suzuki 58% 98.4% >100 g
Thiophosgene Cyclization → Grignard 49% 97.1% <50 g
DoM Bromination → Late Methylation 63% 98.9% 10–100 g

The glyoxalic acid route demonstrates superior scalability and yield, making it preferred for industrial applications. Academic settings may favor the DoM approach for its regiochemical precision.

Critical Process Parameters

Temperature Control in Bromination

As observed in indazolamine synthesis, brominations above 0°C lead to:

  • Over-bromination (12–18% side products)
  • Cyano group hydrolysis (7–9% yield loss)

Maintaining −10°C to 0°C suppresses these pathways while allowing complete conversion in 4–6 h.

Catalyst Selection for Cross-Coupling

Screening of Pd sources revealed:

  • Pd(OAc)2: 63% yield, 8% homocoupling
  • PdCl2(dppf): 71% yield, 3% homocoupling
  • Pd(PPh3)4: 81% yield, <1% homocoupling

Phosphine-rich environments stabilize the active catalyst against deactivation by the electron-deficient difluorophenyl group.

Q & A

Q. What are the key considerations for optimizing synthetic routes to this compound?

The synthesis involves multi-step pathways requiring precise control of reaction conditions. For example, introducing the 2,5-difluorophenyl group may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while bromination steps might use electrophilic reagents like N-bromosuccinimide. Optimize parameters such as temperature (e.g., 60–80°C for coupling reactions), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Pd(PPh₃)₄) to improve yield and purity. Reaction intermediates should be validated via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound?

Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography for absolute configuration determination (if crystalline).
  • HRMS for molecular weight verification. Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities or isomerization, necessitating column chromatography or recrystallization .

Q. What functional groups dictate reactivity in this compound?

The bromo group is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the difluorophenyl ring may undergo electrophilic aromatic substitution under controlled conditions. The oxadiazocin core’s nitrogen atoms can participate in hydrogen bonding or coordination chemistry, influencing biological interactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity or stability?

Use density functional theory (DFT) to calculate:

  • Electron density maps for reactive sites (e.g., bromo group’s electrophilicity).
  • Conformational stability of the methanobenzo ring system.
  • Docking studies with target proteins (e.g., kinases) to hypothesize binding modes. Validate predictions with experimental assays (e.g., enzyme inhibition) and compare with structural analogs .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols:

  • Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Quantify solubility via HPLC-UV in biologically relevant buffers.
  • Perform dose-response curves (IC₅₀/EC₅₀) under identical conditions. Cross-reference with structural analogs (e.g., chloro vs. bromo derivatives) to isolate substituent effects .

Q. What strategies enhance regioselectivity in derivative synthesis?

To modify the difluorophenyl or oxadiazocin moieties:

  • Employ directing groups (e.g., -OMe) to guide electrophilic substitution.
  • Use microwave-assisted synthesis for kinetic control in heterocycle formation.
  • Screen protecting groups (e.g., Boc for amines) to prevent side reactions. Monitor progress via in situ FTIR to detect intermediate species .

Q. How to evaluate environmental or metabolic stability for preclinical studies?

Conduct accelerated stability testing :

  • Expose the compound to simulated gastric fluid (pH 2) or liver microsomes.
  • Analyze degradation products via LC-MS/MS .
  • Assess photostability under UV light (ICH Q1B guidelines). Computational tools like ADMET predictors can prioritize lab tests .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Brominated Intermediate

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, AIBN, CCl₄, 70°C, 6h6592
Difluorophenyl CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h7895

Q. Table 2. Comparative Spectral Data for Structural Validation

TechniqueKey Peaks/AssignmentsReference Compound
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J=8.5 Hz, Ar-H), δ 2.15 (s, CH₃)Analog
XRDDihedral angle: 85.3° (oxadiazocin vs. benzene)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.